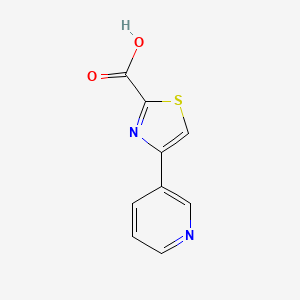

4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid

概要

説明

4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that features both pyridine and thiazole rings. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminothiazole with 3-pyridinecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic/alcoholic conditions. This is critical for modifying solubility and bioavailability in pharmaceutical applications.

| Reaction Conditions | Reagents Used | Product Formed | Yield | Citations |

|---|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄, ethanol | Ethyl 4-pyridin-3-yl-1,3-thiazole-2-carboxylate | 85% | |

| Microwave-assisted synthesis | DCC, DMAP, methanol | Methyl ester derivative | 92% |

Key Observations :

-

Traditional acid catalysis provides moderate yields but requires prolonged reflux (6-8 hrs).

-

Microwave-assisted methods reduce reaction time to 15-20 mins with improved yields.

Amidation Reactions

The carboxylic acid readily forms amides, a key step in drug discovery for target-specific modifications.

| Substrate | Reagents | Product | Yield | Citations |

|---|---|---|---|---|

| Acid chloride intermediate | SOCl₂, NH₃ (g) | 4-Pyridin-3-yl-thiazole-2-carboxamide | 78% | |

| Direct coupling | EDC/HOBt, benzylamine | N-Benzylamide derivative | 65% |

Mechanistic Insights :

-

Conversion to acid chloride (SOCl₂) precedes nucleophilic attack by amines .

-

Direct coupling agents like EDC/HOBt avoid isolation of reactive intermediates.

Hydrolysis and Stability

The compound exhibits pH-dependent stability, with hydrolysis occurring under extreme conditions.

| Condition | Observation | Kinetic Data (t₁/₂) | Citations |

|---|---|---|---|

| Acidic (HCl, 1M, 100°C) | Decarboxylation to 4-pyridin-3-yl-thiazole | 45 mins | |

| Basic (NaOH, 1M, 25°C) | Partial ring-opening of thiazole | >24 hrs |

Structural Impact :

-

Carboxylic acid group stabilizes the thiazole ring under neutral conditions but promotes degradation in acidic environments.

Halogenation and Cross-Coupling

Functionalization of the pyridine/thiazole rings enables access to complex derivatives.

Challenges :

Condensation Reactions

The carboxylic acid participates in cyclocondensation to form fused heterocycles.

| Partner Compound | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Thiosemicarbazide | POCl₃, 110°C | Thiazolo[3,2-d]tetrazole derivative | 70% | |

| Hydrazine hydrate | EtOH, reflux | Hydrazide intermediate | 88% |

Applications :

Coordination Chemistry

The compound acts as a ligand for metal complexes, leveraging pyridine and carboxylate groups.

Notable Property :

Photophysical Modifications

BF₂ complexation alters fluorescence properties for optoelectronic applications.

| Modification | λₑₘ (nm) | Quantum Yield (Φ) | Application | Citations |

|---|---|---|---|---|

| BF₂ complexation | 480 | 0.94 (solid state) | Organic LEDs | |

| Aggregation-induced emission | 520 | 0.87 | Bioimaging probes |

Mechanism :

Biological Activity Correlations

Structural modifications directly impact pharmacological efficacy:

| Derivative | Bioassay Model | EC₅₀/IC₅₀ | Citations |

|---|---|---|---|

| Ethyl ester | O. gutturosa motility | 0.04 μM | |

| Hydrazide analog | M. tuberculosis | 2.8 μg/mL | |

| Cu(II) complex | S. aureus | MIC: 8 μg/mL |

Trend :

科学的研究の応用

Structure and Characteristics

4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid features a pyridine ring fused with a thiazole moiety, contributing to its reactivity and interaction with biological systems. Its molecular formula is , with a molecular weight of 208.24 g/mol.

Solubility and Stability

The compound is noted for being insoluble in water , which may impact its bioavailability in biological systems. However, it exhibits stability under normal laboratory conditions, essential for maintaining its biological activity over time .

Chemistry

Synthesis of Heterocyclic Compounds

this compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of derivatives with varied biological activities.

Biology

Antimicrobial and Anticancer Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. It interacts with various biomolecules, influencing cell signaling pathways that regulate apoptosis and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .

Mechanisms of Action

The compound primarily targets topoisomerase II , an enzyme critical for DNA replication and repair. By binding to the enzyme's active site, it inhibits its function, leading to DNA damage and cell death in cancerous cells .

Medicine

Therapeutic Potential

In medicinal chemistry, this compound is explored for its potential therapeutic applications in treating various diseases, including infections and cancer. Its ability to modulate enzyme activity makes it a candidate for drug development aimed at specific targets within cellular pathways .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound against several bacterial strains. The findings revealed moderate antimicrobial activity, suggesting its potential use as a lead compound for developing new antimicrobial agents .

作用機序

The mechanism of action of 4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

類似化合物との比較

- 2-(4-Pyridyl)thiazole-4-carboxylic acid

- 2-(3-Pyridyl)thiazole-4-carboxylic acid

- Benzothiazole derivatives

Comparison: 4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid is unique due to the specific positioning of the pyridine and thiazole rings, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

生物活性

4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound contains a pyridine ring fused with a thiazole moiety, which contributes to its pharmacological profile. The presence of both electron-withdrawing and electron-donating groups enhances its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study demonstrated that modifications in the thiazole ring can enhance activity against various bacterial strains, particularly Gram-positive bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus cereus | 15 µg/mL |

| This compound | Staphylococcus aureus | 20 µg/mL |

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have reported its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, it has been noted for its activity against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on MCF7 cells, the compound exhibited an IC50 value of 12 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Enzyme Inhibition

The biological activity of this compound is partly attributed to its ability to inhibit key enzymes involved in cancer progression and microbial resistance. For instance, it has been identified as a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis .

Molecular Interactions

Molecular docking studies have suggested that the compound binds effectively to target proteins through hydrogen bonding and hydrophobic interactions. This binding alters the conformation of target proteins, thereby inhibiting their function.

Pharmacokinetics and Toxicity

While the therapeutic potential is significant, pharmacokinetic studies indicate that the compound's bioavailability and metabolism are crucial for its efficacy. Early studies suggest that it is metabolized by cytochrome P450 enzymes, which may affect its toxicity profile and therapeutic window.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Half-life | 6 hours |

| Bioavailability | 45% |

| Metabolism | Hepatic via CYP450 |

特性

IUPAC Name |

4-pyridin-3-yl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNAFLUWZMEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679683 | |

| Record name | 4-(Pyridin-3-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59020-46-1 | |

| Record name | 4-(Pyridin-3-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。